

Physical properties of 1-(6-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(6-Chloropyridin-2-yl)ethanone

Cat. No.: B175567

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1-(6-Chloropyridin-2-yl)ethanone**

Introduction

1-(6-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-6-chloropyridine, is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its unique electronic and structural features, stemming from the chloro-substituted pyridine ring and the acetyl group, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and novel materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a fundamental prerequisite for its effective handling, characterization, reaction optimization, and integration into complex synthetic pathways.

This guide provides an in-depth examination of the core physical and spectroscopic properties of **1-(6-Chloropyridin-2-yl)ethanone**. Moving beyond a simple datasheet, this document elucidates the causality behind its characteristics and outlines the standard methodologies for their validation, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in a laboratory setting, from storage and dissolution to its role in a reaction mixture. While extensive experimental data for **1-(6-Chloropyridin-2-yl)ethanone** is not widely published in peer-reviewed literature, a

combination of computed data from robust databases and information from analogous compounds provides a reliable profile.

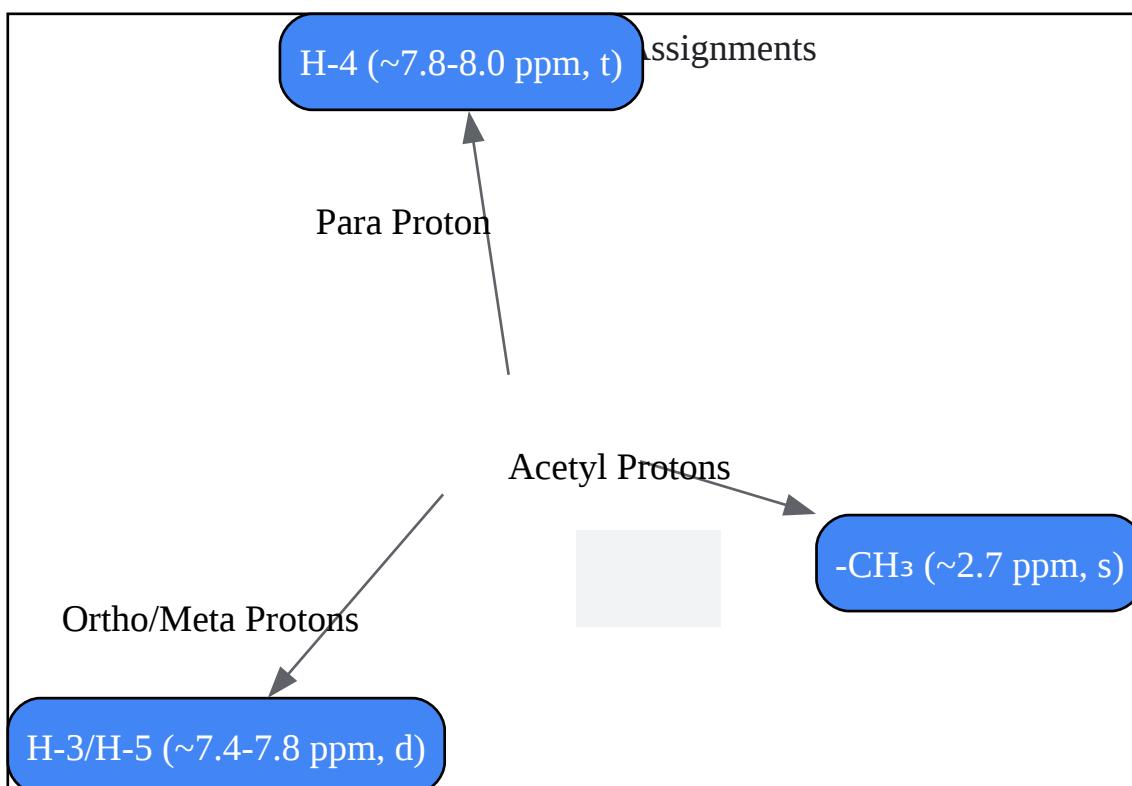
The properties are summarized in the table below. It is critical to note that many of these values are computationally derived and should be experimentally verified for any new batch of the compound.[\[1\]](#) The appearance is based on typical observations for similar solid heterocyclic ketones as noted in vendor Certificates of Analysis.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value / Description	Source
IUPAC Name	1-(6-chloropyridin-2-yl)ethanone	PubChem [1]
Synonyms	2-Acetyl-6-chloropyridine	PubChem [1]
CAS Number	152356-57-5	PubChem [1]
Molecular Formula	C ₇ H ₆ CINO	PubChem [1]
Molecular Weight	155.58 g/mol	PubChem [1]
Appearance	Predicted: White to off-white or light yellow solid	Inferred from [2] [3] [4]
Hydrogen Bond Donors	0	PubChem (Computed) [1]
Hydrogen Bond Acceptors	2 (N, O)	PubChem (Computed) [1]
Rotatable Bond Count	1	PubChem (Computed) [1]
Polar Surface Area	29.54 Å ²	PubChem (Computed) [1]
logP (Octanol/Water)	1.8	PubChem (Computed) [1]

Note: Melting point, boiling point, and specific solubility data require experimental determination and are not consistently reported in available literature.

Section 2: Predicted Spectroscopic Profile

Spectroscopic analysis is the cornerstone of chemical identification and structural elucidation. In the absence of publicly archived spectra for **1-(6-Chloropyridin-2-yl)ethanone**, a theoretical


profile based on its molecular structure provides an authoritative guide for researchers verifying its identity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region. The electron-withdrawing nature of the nitrogen atom and the chlorine atom will deshield the pyridine ring protons, shifting them downfield.

- Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):

- $\delta \sim 7.8\text{-}8.0$ ppm (t, 1H): A triplet corresponding to the proton at the C4 position (H-4), split by the two adjacent protons (H-3 and H-5).
- $\delta \sim 7.6\text{-}7.8$ ppm (d, 1H): A doublet for the proton at the C3 or C5 position.
- $\delta \sim 7.4\text{-}7.6$ ppm (d, 1H): A doublet for the remaining proton at the C3 or C5 position.
- $\delta \sim 2.7$ ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the acetyl methyl group (-CH₃).

[Click to download full resolution via product page](#)

Caption: Predicted ^1H NMR assignments for **1-(6-Chloropyridin-2-yl)ethanone**.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework. The carbonyl carbon is expected to be the most downfield signal.

- Predicted ^{13}C NMR Signals (in CDCl_3 , 100 MHz):
 - $\delta \sim 198\text{-}202$ ppm: Carbonyl carbon (C=O).
 - $\delta \sim 150\text{-}155$ ppm: Quaternary carbon attached to the acetyl group (C2).
 - $\delta \sim 148\text{-}152$ ppm: Carbon bearing the chlorine atom (C6).
 - $\delta \sim 138\text{-}142$ ppm: C4 carbon of the pyridine ring.
 - $\delta \sim 120\text{-}130$ ppm: C3 and C5 carbons of the pyridine ring.
 - $\delta \sim 25\text{-}28$ ppm: Acetyl methyl carbon ($-\text{CH}_3$).

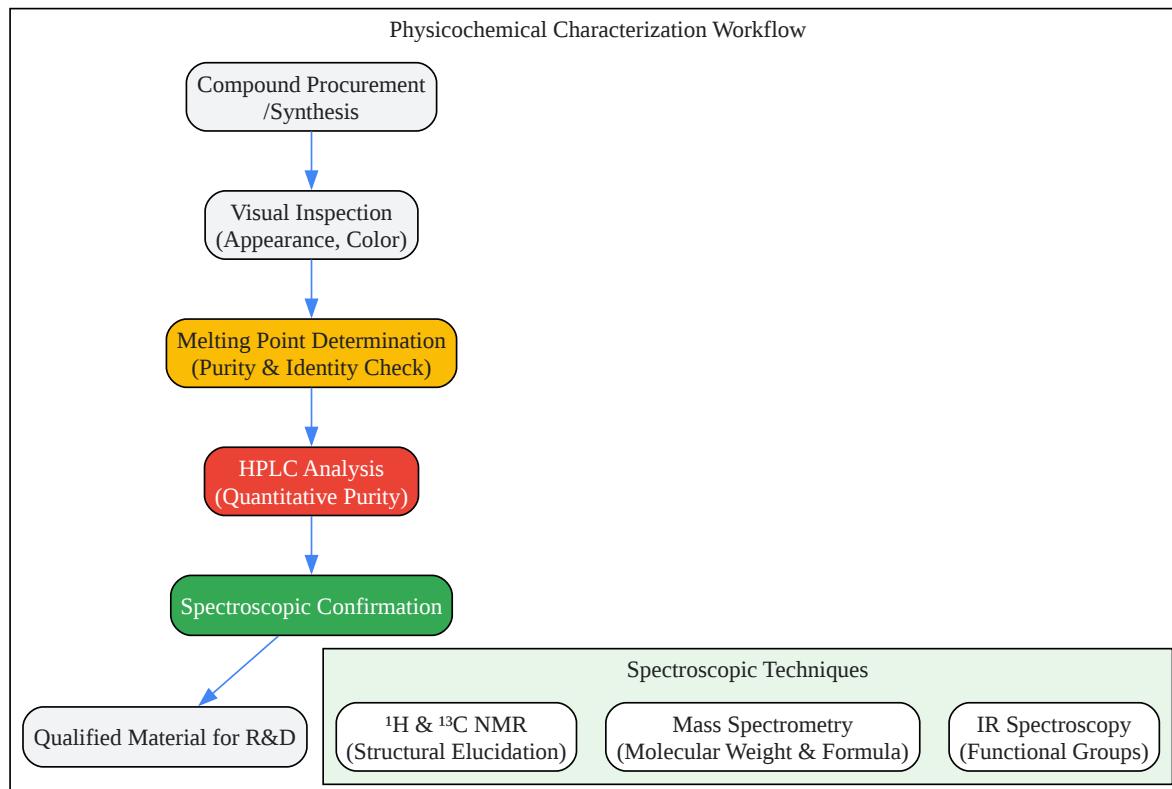
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak. A key diagnostic feature will be the isotopic pattern of chlorine.

- Molecular Ion (M^+): A prominent peak cluster will appear at m/z 155 and m/z 157.
- Isotopic Pattern: The M^+ and $\text{M}+2$ peaks will have a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom ($^{35}\text{Cl}:\text{ }^{37}\text{Cl}$).
- Major Fragment Ions:
 - m/z 140: Loss of the methyl group ($[\text{M}-\text{CH}_3]^+$).
 - m/z 112: Loss of the acetyl group ($[\text{M}-\text{COCH}_3]^+$), followed by rearrangement.

- m/z 43: Acetyl cation ($[\text{CH}_3\text{CO}]^+$).

Infrared (IR) Spectroscopy


IR spectroscopy is used to identify the functional groups present in the molecule.

- Predicted Key IR Absorption Bands:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 3000\text{-}2900\text{ cm}^{-1}$: Aliphatic C-H stretching from the methyl group.
- $\sim 1710\text{-}1690\text{ cm}^{-1}$: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the aryl ketone.^[5]
- $\sim 1600\text{-}1400\text{ cm}^{-1}$: Multiple bands for the C=C and C=N aromatic ring stretching vibrations.
- $\sim 800\text{-}700\text{ cm}^{-1}$: C-Cl stretching vibration.

Section 3: Experimental Methodologies for Characterization

To ensure the identity, purity, and consistency of **1-(6-Chloropyridin-2-yl)ethanone** for research and development, a systematic characterization workflow is essential.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. file.leyan.com [file.leyan.com]
- 3. file.leyan.com [file.leyan.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Physical properties of 1-(6-Chloropyridin-2-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175567#physical-properties-of-1-6-chloropyridin-2-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com